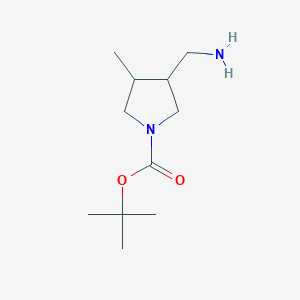

Tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXDXUVIZLNSHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Pyrrolidine Precursors

A foundational approach involves Boc (tert-butoxycarbonyl) protection of a pyrrolidine backbone. The synthesis typically begins with (3R,4S)-3-amino-4-methylpyrrolidine , which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Procedure :

-

Dissolve (3R,4S)-3-amino-4-methylpyrrolidine (1.0 equiv) in chloroform or dichloromethane.

-

Add Boc₂O (1.1 equiv) dropwise at 0°C, followed by triethylamine (1.2 equiv).

-

Stir at room temperature for 4–6 hours.

-

Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the Boc-protected intermediate.

Introduction of the Aminomethyl Group

The aminomethyl moiety is introduced via reductive amination or nucleophilic substitution. A key method involves reacting Boc-protected 3-formyl-4-methylpyrrolidine with ammonium acetate and sodium cyanoborohydride.

Procedure :

-

Dissolve Boc-protected 3-formyl-4-methylpyrrolidine (1.0 equiv) in methanol.

-

Add ammonium acetate (3.0 equiv) and NaBH₃CN (1.5 equiv).

-

Stir at 25°C for 12 hours.

-

Quench with saturated NaHCO₃ and extract with ethyl acetate.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for Boc protection and aminomethylation steps. This method reduces racemization risks and improves heat transfer.

Conditions :

-

Reactor Type : Tubular flow reactor.

-

Temperature : 50–70°C.

-

Residence Time : 10–15 minutes.

Advantages :

Stereochemical Control Strategies

Chiral Resolution Techniques

Racemic mixtures of intermediates are resolved using chiral auxiliaries. For example, D-PG (D-phenylglycine) derivatives form diastereomeric salts, which are separated via crystallization.

Procedure :

-

Suspend racemic tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate in ethanol/water (1:15 v/v).

-

Add D-PG derivative (1.05 equiv).

Outcome :

Comparative Analysis of Methodologies

Critical Reaction Parameters

Temperature and Solvent Effects

Catalytic Systems

-

Pd/C Hydrogenation : Used in deprotection steps (e.g., removing benzyl groups) with H₂ at 50 psi.

-

Enzymatic Resolution : Lipases (e.g., CAL-B) achieve kinetic resolution of racemic amines with 90% ee.

Case Studies and Industrial Applications

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties and affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Substituent Complexity: The target compound has simpler substituents (aminomethyl and methyl) compared to analogs with pyrimidine rings () or benzyloxycarbonyl groups ().

- Molecular Weight : The target’s lower molecular weight (214.3 vs. 312.8–546.6) reflects its reduced steric bulk, which may enhance bioavailability in drug discovery contexts.

- Functional Groups : The presence of nitro (), chlorine (), and hydroxyl () groups in analogs introduces distinct reactivity and stability profiles. For example, nitro groups may pose explosion risks under high-energy conditions , while chlorine increases lipophilicity .

Stability and Reactivity

- Target Compound: The Boc group provides amine protection, but the aminomethyl group may render it prone to oxidation or intramolecular cyclization. Refrigerated storage () suggests sensitivity to ambient conditions.

Biological Activity

Tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structural features contribute to its interaction with biological targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrrolidine compounds can exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For example, a study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antibiotics based on this scaffold .

Anticancer Properties

Recent investigations into the anticancer properties of related compounds have shown promising results. The mechanism of action typically involves the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 15 µg/mL, showcasing its potential as an antimicrobial agent .

- Anticancer Activity Assessment : In a recent experimental model, the compound was tested against human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment, indicating its potential role in cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by activating caspases or other pro-apoptotic factors.

Research Findings Summary Table

Q & A

Basic: What are the common synthetic routes for tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate, and how can stereochemistry be controlled during synthesis?

The compound is synthesized via multi-step organic reactions, often involving protection/deprotection strategies. For example, the tert-butyl carbamate (Boc) group is introduced to protect the amine functionality. Stereochemical control is achieved using chiral auxiliaries, enantioselective catalysts, or resolution techniques such as chiral HPLC. Racemic mixtures may be separated via diastereomeric salt formation with chiral resolving agents .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy (^1H, ^13C, and [^31]P for phosphonates if applicable) to confirm connectivity and stereochemistry .

- High-resolution mass spectrometry (HRMS) or ESI-MS for molecular weight validation .

- HPLC with UV/Vis or MS detection to assess purity (>95% typical for research-grade material) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Systematic optimization via Design of Experiments (DOE) is recommended. Variables include:

- Solvent polarity (e.g., THF vs. DMF) to influence reaction kinetics.

- Temperature control (e.g., low temps for exothermic steps).

- Catalyst screening (e.g., Pd-based catalysts for cross-coupling steps).

Reaction progress is monitored via TLC or LC-MS to identify bottlenecks .

Advanced: What computational methods are used to predict the reactivity and stability of this compound?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.

- Molecular Dynamics (MD) simulations assess conformational stability in solution.

- Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with solubility or stability .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of dust/aerosols.

- Storage: Keep in a cool, dry place away from oxidizers. Refer to SDS for emergency measures (e.g., eye wash stations) .

Advanced: How does the compound's stereochemistry affect its biological activity, and what methods are used to study this?

Enantiomers may exhibit divergent binding affinities to biological targets (e.g., enzymes or receptors). Methods include:

- Chiral HPLC to isolate enantiomers.

- X-ray crystallography or NOESY NMR to determine absolute configuration.

- In vitro assays (e.g., IC50 measurements) to compare activity of stereoisomers .

Basic: What are the key physicochemical properties of this compound that influence its solubility and stability?

- LogP: Determines lipid solubility; measured via shake-flask or HPLC methods.

- pKa: Affects ionization state in physiological conditions (e.g., ~8.5 for the aminomethyl group).

- Hydrolytic stability: Assessed under acidic/basic conditions to evaluate Boc group lability .

Advanced: What strategies are employed to resolve conflicting data in the characterization of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.